molecular formula C12H19N3O2S B3310156 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline CAS No. 945397-20-6

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline

Cat. No.: B3310156
CAS No.: 945397-20-6
M. Wt: 269.37 g/mol
InChI Key: HEPQBBJRWUFAFF-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline is a substituted aniline derivative featuring a 4-methylpiperazinyl group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position of the aromatic ring.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-3-5-15(6-4-14)11-7-10(13)8-12(9-11)18(2,16)17/h7-9H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPQBBJRWUFAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728871
Record name 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945397-20-6
Record name 3-(4-Methyl-1-piperazinyl)-5-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945397-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline typically involves the reaction of 4-methylpiperazine with 5-chloro-2-nitroaniline, followed by reduction and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step. The sulfonation is usually carried out using sulfuric acid or sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Methylsulfonyl Substituents

Compounds such as 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 641571-21-3, ) replace the methylsulfonyl group with a trifluoromethyl (-CF₃) group. Key differences include:

  • Lipophilicity : The -CF₃ group increases hydrophobicity (logP ~2.5), whereas the -SO₂CH₃ group enhances polarity, improving aqueous solubility.
  • Synthetic Utility : Trifluoromethyl derivatives are often prioritized for metabolic stability, while methylsulfonyl groups are leveraged for hydrogen-bonding interactions in target binding.
Positional Isomerism
  • 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS 870692-97-0, ) features a methoxy (-OMe) group at the 2-position and a piperazinylsulfonyl (-SO₂-piperazinyl) group at the 5-position. This structural variation reduces steric hindrance compared to the target compound, enhancing solubility in polar solvents like DMSO and methanol.

Heterocyclic Modifications

Piperazine vs. Piperidine Derivatives

5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline (CAS 942474-87-5, ) substitutes the piperazine ring with a piperidine moiety. Key impacts include:

  • Basicity : Piperidine (pKa ~11) is less basic than piperazine (pKa ~9.8), altering protonation states under physiological conditions.

Functional Group Additions

Nitro and Pyridinylmethyl Groups

Compounds like 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f) () introduce a nitro (-NO₂) group at the 2-position and a pyridinylmethyl side chain. These modifications:

  • Enhance π-π stacking interactions with aromatic residues in target proteins.
  • Reduce metabolic stability due to the nitro group’s susceptibility to reduction.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Purity (%) Solubility Key Applications References
3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline ~C₁₂H₁₈N₃O₂S ~285–290 -SO₂CH₃ (C5), -N(CH₂)₂NCH₃ (C3) N/A Likely polar solvents Kinase inhibitors
3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)aniline C₁₂H₁₅F₃N₃ 270.27 -CF₃ (C5) 95 DMSO, methanol Anticancer agents
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline C₁₂H₁₉N₃O₃S 285.36 -OMe (C2), -SO₂-piperazinyl (C5) >97 Chloroform, DMSO Research intermediates
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline C₁₃H₂₀N₂O₂S 268.38 Piperidine (C5) 97 N/A Neuroprotective agents
9f () C₂₃H₂₃N₅O₄S 454.1 [M+H]⁺ -NO₂ (C2), -SO₂Ph-piperazinyl (C5) >98 N/A Enzyme inhibition

Biological Activity

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, with the molecular formula C11H17N3O2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring and a sulfonyl group, which contribute to its unique chemical properties. These structural elements enhance its solubility and reactivity, making it a valuable candidate for various biological applications.

Key Properties

PropertyValue
Molecular Weight245.34 g/mol
Density1.1 g/cm³
Melting Point98-99 °C
Boiling Point353.1 °C

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities by binding to their active sites.
  • Receptor Modulation : The compound may alter receptor signaling pathways, impacting cellular responses.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines by targeting protein kinases involved in cell growth and survival.

Case Study : A study reported that compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range against specific tumor cell lines, indicating potent anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It targets the MAP4K family of kinases, which are implicated in neurodegenerative diseases.

Research Findings : A study highlighted that inhibition of MAP4K pathways correlates with increased survival rates of motor neurons under stress conditions, suggesting potential applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
3-(4-Methylpiperazin-1-yl)anilineModerate enzyme inhibition
5-(Methylsulfonyl)anilineLimited receptor interaction
4-MethylpiperazineNeurotransmitter modulation

The presence of both the piperazine ring and the sulfonyl group in this compound enhances its biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline
Reactant of Route 2
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3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline

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